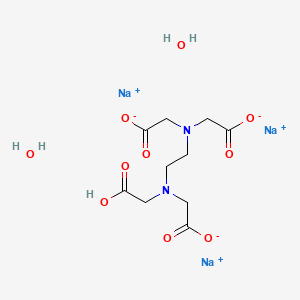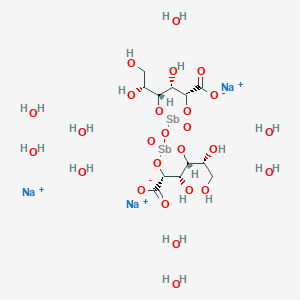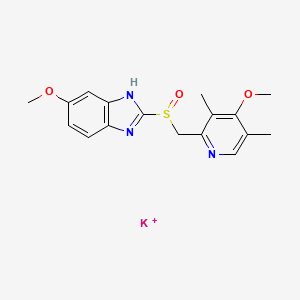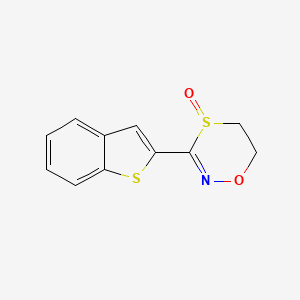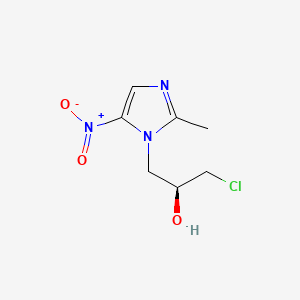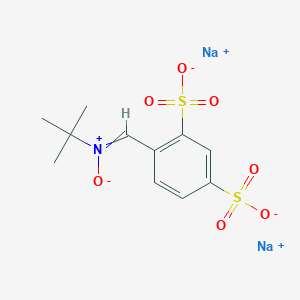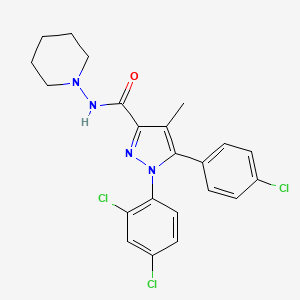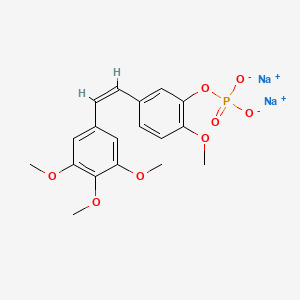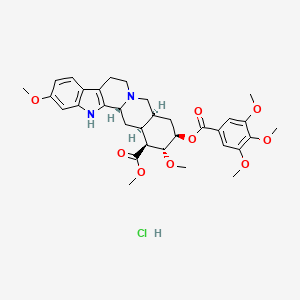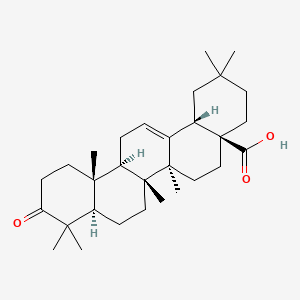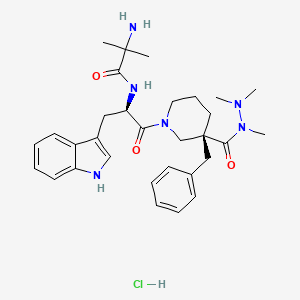
二辛酰甘油
概述
描述
二辛酰甘油,也称为乙二醇二辛酸酯,是一种有机化合物,化学式为C18H34O4。它是由辛酸和乙二醇反应形成的二酯。 这种化合物以其作为二酰基甘油激酶抑制剂的作用而闻名,这使其在各种生物化学和药理学研究中具有重要意义 .
科学研究应用
二辛酰甘油在科学研究中有多种应用:
化学: 用作有机合成中的试剂以及用于研究酯化反应的模型化合物。
生物学: 作为二酰基甘油激酶的抑制剂,使其在与信号转导和脂质代谢相关的研究中很有用。
医学: 由于其调节二酰基甘油水平的能力,正在研究其潜在的治疗效果。
作用机制
二辛酰甘油主要通过抑制二酰基甘油激酶发挥其作用,二酰基甘油激酶是参与将二酰基甘油磷酸化为磷脂酸的酶。 通过抑制这种酶,二辛酰甘油延长了二酰基甘油的信号传导活性,二酰基甘油在各种细胞过程中起着至关重要的作用,例如细胞生长、分化和凋亡 .
类似化合物:
单油酰甘油: 另一种二酰基甘油类似物,会影响细胞中的二酰基甘油水平。
二酰基甘油: 参与信号转导的天然脂类。
乙二醇二乙酸酯: 一种类似的酯化合物,但具有更短的酰基链。
独特性: 二辛酰甘油的独特性在于它对二酰基甘油激酶的特异性抑制作用,以及其更长的酰基链,与更短链的类似物相比,这些酰基链可能会影响其溶解度和与生物膜的相互作用 .
生化分析
Biochemical Properties
Dioctanoylglycol interacts with enzymes, proteins, and other biomolecules, primarily acting as a DGK inhibitor . DGK is an enzyme that plays a crucial role in the regulation of diacylglycerol levels in cells, which are important for cell signaling processes .
Cellular Effects
Dioctanoylglycol, as a DGK inhibitor, can influence cell function by modulating diacylglycerol levels. This can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Dioctanoylglycol involves its interaction with DGK, inhibiting its activity . This leads to changes in diacylglycerol levels within the cell, which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Dioctanoylglycol is involved in the diacylglycerol metabolic pathway through its inhibition of DGK This can affect metabolic flux and metabolite levels within the cell
准备方法
合成路线和反应条件: 二辛酰甘油可以通过辛酸与乙二醇之间的酯化反应合成。该反应通常需要催化剂,如硫酸或对甲苯磺酸,才能有效地进行。 反应在回流条件下进行,以除去水并将反应驱使至完成 .
工业生产方法: 在工业环境中,二辛酰甘油的生产涉及类似的酯化工艺,但规模更大。该反应在大型反应器中进行,并不断除去水以确保高产率。 然后通过蒸馏或重结晶纯化产品以达到所需的纯度 .
反应类型:
氧化: 二辛酰甘油可以进行氧化反应,尽管由于酯官能团的稳定性,这些反应不太常见。
还原: 二辛酰甘油的还原也很少见,但它可以在特定条件下还原为相应的醇。
取代: 二辛酰甘油中的酯基可以参与亲核取代反应,其中酯基被另一种亲核试剂取代。
常用试剂和条件:
氧化: 强氧化剂,如高锰酸钾或三氧化铬。
还原: 还原剂,如氢化锂铝或硼氢化钠。
取代: 在碱的存在下,胺或醇等亲核试剂。
形成的主要产物:
氧化: 形成羧酸或酮。
还原: 形成伯醇或仲醇。
取代: 形成新的酯或酰胺
相似化合物的比较
Monooleoylglycerol: Another diacylglycerol analog that affects diacylglycerol levels in cells.
Diacylglycerol: A natural lipid involved in signal transduction.
Ethylene glycol diacetate: A similar ester compound but with shorter acyl chains.
Uniqueness: Dioctanoylglycol is unique due to its specific inhibition of diacylglycerol kinase and its longer acyl chains, which may affect its solubility and interaction with biological membranes compared to shorter-chain analogs .
属性
IUPAC Name |
2-octanoyloxyethyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-13-17(19)21-15-16-22-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNFLUQQANUSLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCOC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54406-23-4 | |
| Record name | Polyethylene glycol dicaprylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54406-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60211771 | |
| Record name | Dioctanoyl ethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-86-1 | |
| Record name | Dioctanoyl ethylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 627-86-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dioctanoyl ethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

